(Dichloromethyl)methyldichlorosilane

Description

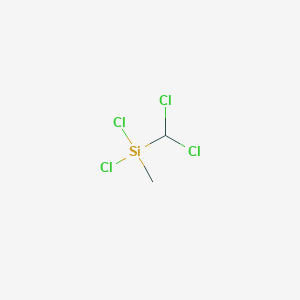

(Dichloromethyl)methyldichlorosilane (CAS 1558-31-2) is an organosilicon compound with the molecular formula C₂H₄Cl₄Si and a molecular weight of 197.95 g/mol. It is a colorless liquid with a density of 1.4115 g/cm³, a melting point of -43°C, and a boiling point of 148°C . The compound is highly reactive, particularly with water, moisture, and oxidizers, and exhibits flammability, necessitating stringent handling protocols during storage and transport . Its structure features a silicon atom bonded to a methyl group, a dichloromethyl group, and two additional chlorine atoms, rendering it a versatile intermediate in organosilicon chemistry.

Structure

2D Structure

Properties

IUPAC Name |

dichloro-(dichloromethyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl4Si/c1-7(5,6)2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNYHTVOHRUIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061780 | |

| Record name | Silane, dichloro(dichloromethyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-31-2 | |

| Record name | Dichloro(dichloromethyl)methylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichloro(dichloromethyl)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloro(dichloromethyl)methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichloro(dichloromethyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(dichloromethyl)methylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Feedstock Composition

Key components of low-boiling fractions include:

| Compound | Boiling Point (°C) | Methyl Content |

|---|---|---|

| Tetramethylsilane (TMS) | 26–28 | High |

| Dimethylmonochlorosilane | 35–37 | High |

| Methyltrichlorosilane | 66–68 | Moderate |

High-boiling residues consist of disilanes (e.g., 1,1,2,2-tetrachlorodimethyldisilane) and catalyst-contaminated polymers.

Catalytic Redistribution Process

The synthesis of this compound relies on methyl group transfer reactions between methyl-rich by-products and methyltrichlorosilane, facilitated by aluminum chloride (AlCl) or sodium aluminum chloride (NaAlCl) catalysts.

Reaction Mechanism

Under elevated temperatures (300–400°C) and pressures (30–60 bar), TMS donates methyl groups to methyltrichlorosilane:

Concurrently, disilane by-products form via Si–Si bond formation:

The target compound, this compound (), arises from further chlorination or disproportionation of intermediate disilanes.

Process Parameters

Critical reaction conditions and their effects:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 300–400°C | ↑ Rate of methyl transfer |

| Pressure | 30–60 bar | Prevents volatile loss, ↑ conversion |

| Catalyst Loading | 2–5 wt% AlCl | Balances activity vs. side reactions |

| Residence Time | 0.3–3 h | Maximizes disilane formation |

Continuous operation in cascaded autoclaves (e.g., two 5 L reactors) enhances throughput, achieving 80% monomeric silane recovery and 20% disilane residue.

By-Product Management and Yield Optimization

Product Distribution

Example 1 from patent US4552973A demonstrates:

High-Boiling Residue Treatment

The residual disilane fraction (20% of crude product) is hydrolyzed to inert solids, but selective distillation or chlorination can isolate this compound.

Industrial Applications and Economic Impact

The compound serves as:

Chemical Reactions Analysis

Types of Reactions

(Dichloromethyl)methyldichlorosilane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace one or more chlorine atoms with other functional groups.

Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.

Common Reagents and Conditions

Common reagents used in reactions with silane, dichloro(dichloromethyl)methyl- include water, alcohols, and amines. These reactions typically occur under ambient or slightly elevated temperatures and may require the presence of a catalyst to proceed efficiently .

Major Products Formed

The major products formed from the reactions of silane, dichloro(dichloromethyl)methyl- depend on the specific reagents and conditions used. For example, hydrolysis yields silanols and hydrochloric acid, while substitution reactions can produce a variety of organosilicon compounds .

Scientific Research Applications

(Dichloromethyl)methyldichlorosilane has several applications in scientific research, including:

Mechanism of Action

The mechanism by which silane, dichloro(dichloromethyl)methyl- exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form bonds with other elements, facilitating the formation of complex organosilicon structures. These interactions are crucial in the synthesis of advanced materials and in modifying the properties of surfaces .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| This compound | 1558-31-2 | C₂H₄Cl₄Si | 148 | 1.4115 | Si–CH₃, Si–CHCl₂, 2× Si–Cl |

| Methyldichlorosilane | 75-54-7 | CH₄Cl₂Si | 41–43 | 1.105 | Si–CH₃, 2× Si–Cl |

| Dimethyldichlorosilane | 75-78-5 | C₂H₆Cl₂Si | 70 | 1.066 | 2× Si–CH₃, 2× Si–Cl |

| Methyltrichlorosilane | 75-79-6 | CH₃Cl₃Si | 66 | 1.273 | Si–CH₃, 3× Si–Cl |

| (3,3,3-Trifluoropropyl)methyldichlorosilane | 675-62-7 | C₄H₇Cl₂F₃Si | 135–137 | 1.411 | Si–CH₃, Si–(CH₂CF₃), 2× Si–Cl |

Key Observations :

- Boiling Points : The dichloromethyl substituent in this compound increases its boiling point (148°C) compared to methyldichlorosilane (41–43°C) and dimethyldichlorosilane (70°C), likely due to higher molecular weight and polarity .

- Density : The dichloromethyl group contributes to its higher density (1.4115 g/cm³) relative to methyldichlorosilane (1.105 g/cm³) .

- Substituent Effects : The trifluoropropyl group in (3,3,3-Trifluoropropyl)methyldichlorosilane enhances hydrophobicity and thermal stability, whereas the dichloromethyl group in the target compound amplifies electrophilicity and hydrolysis sensitivity .

Research Findings :

- Catalytic Behavior : Methyldichlorosilane is catalytically converted to methyltrichlorosilane to purify trichlorosilane in polysilicon production, highlighting its role in semiconductor manufacturing .

- Fluorosilicones : The trifluoropropyl variant’s resistance to hydrolysis contrasts sharply with the target compound’s moisture sensitivity, enabling its use in aggressive environments .

Biological Activity

(Dichloromethyl)methyldichlorosilane, also known as dichloromethylsilane, is an organosilicon compound with significant industrial applications, particularly in the synthesis of silicone polymers and other silicon-based materials. Understanding its biological activity is crucial due to its potential toxicity and environmental impact. This article reviews the biological activity of this compound, focusing on its toxicity, interactions with biological systems, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 115.03 g/mol

- CAS Number : 75-54-7

- Physical State : Colorless liquid with a sharp odor

- Boiling Point : 41 °C (107.6 °F)

- Flash Point : -9 °C (15 °F)

Toxicological Profile

This compound exhibits several toxicological effects that are important to consider in both industrial and environmental contexts:

- Acute Toxicity : The compound is classified as toxic by inhalation and skin absorption. Exposure can lead to irritation of the skin, eyes, and respiratory system, potentially causing burns upon contact .

- Chronic Effects : Long-term exposure may result in respiratory issues and skin sensitization. Studies have indicated that repeated exposure can lead to cumulative effects on health .

Table 1: Toxicity Summary

| Toxicity Parameter | Description |

|---|---|

| Acute Inhalation | Toxic; causes respiratory irritation |

| Skin Absorption | Toxic; may cause burns |

| Eye Contact | Irritant; potential burns |

| Chronic Exposure | Respiratory issues; skin sensitization |

Biological Interactions

The interactions of this compound with biological systems have been studied primarily in the context of its reactivity and potential for bioaccumulation.

- Reactivity with Biological Molecules : The compound can react with proteins and nucleic acids, leading to potential mutagenic effects. Its chlorinated nature allows it to participate in nucleophilic substitution reactions, which can modify cellular components .

- Environmental Impact : Due to its volatility and reactivity, this compound can contribute to environmental toxicity. It has been shown to degrade into harmful byproducts that can affect aquatic life and ecosystems .

Case Studies

Several studies have explored the biological activity and toxicity of this compound:

- Study on Aquatic Toxicity : Research indicated that exposure to low concentrations of dichloromethylsilane resulted in significant mortality rates among aquatic species, highlighting its potential environmental hazards .

- In Vitro Studies : In vitro assays demonstrated that the compound could induce oxidative stress in human cell lines, suggesting a mechanism for its cytotoxic effects .

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Aquatic Toxicity | High mortality rates in exposed species |

| In Vitro Oxidative Stress | Induced cytotoxic effects in human cells |

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the molecular structure and purity of (dichloromethyl)methyldichlorosilane?

- Methodology : Use X-ray diffraction (XRD) to resolve bond lengths and angles, as demonstrated for structurally similar chlorosilanes with C1-symmetry . Complement structural analysis with elemental analysis (e.g., C, H, Cl content) to confirm stoichiometry, as shown in methyldichlorosilane synthesis . Gas chromatography (GC) or HPLC can assess purity, especially when synthesizing via catalytic routes .

Q. How is this compound synthesized, and what safety protocols are critical during its preparation?

- Methodology : A hydrosilation reaction using methyldichlorosilane and a chlorinated alkene, catalyzed by chloroplatinic acid, is a viable route (adapt methods from analogous syntheses) . Safety protocols include using inert atmospheres, flame-resistant equipment (due to flammability), and PPE (gloves, goggles) . Monitor reaction exothermicity to avoid thermal runaway.

Q. What are the key physical and chemical properties influencing its reactivity in laboratory settings?

- Key Properties :

- Boiling point: 148°C; Density: 1.4115 g/cm³ .

- Sensitivity to hydrolysis (reacts with water/oxidizers) necessitates anhydrous conditions .

- Bond polarization at Si-Cl sites drives nucleophilic substitution, critical for functionalization .

Advanced Research Questions

Q. How can catalytic methods be optimized to enhance the yield of this compound derivatives?

- Methodology : Screen low-cost catalysts (e.g., chloroplatinic acid, metal oxides) to improve selectivity in hydrosilation or condensation reactions. For example, methyldichlorosilane conversion to methyltrichlorosilane achieved 71% yield using Pt catalysts . Kinetic studies (e.g., Arrhenius plots) can identify optimal temperature and catalyst loading .

Q. What kinetic models explain the reaction mechanisms of this compound in reductive or oxidative environments?

- Methodology : For reduction kinetics (e.g., in ammonia or methane), apply topochemical equations like the Roginsky-Schultz model for α < 0.7 and the "shrinking sphere" model for α > 0.8 . Monitor reaction progress using in-situ FTIR or GC to validate rate constants.

Q. How do contradictions in thermodynamic data for chlorosilane reactions impact experimental design?

- Resolution Strategy : Compare experimental stoichiometry with thermodynamic simulations (e.g., using software like HSC Chemistry). For example, discrepancies in nickel dichloride reduction were resolved by aligning modeled coefficients with empirical data . Replicate experiments under controlled conditions (e.g., inert gas, fixed pressure) to isolate variables.

Q. What environmental fate assessments are applicable to this compound, given its structural analogs?

- Methodology : Estimate log Kow (octanol-water partition coefficient) using QSAR models or analog data (e.g., benzene dichlorides with log Kow ~2.3) to predict bioaccumulation . Conduct biodegradation assays under aerobic/anaerobic conditions, noting that chlorosilanes often persist in aquatic systems .

Q. How can impurities like methyldichlorosilane be removed from this compound during purification?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.